molecular formula C12H16FN B13593011 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine

1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine

Cat. No.: B13593011
M. Wt: 193.26 g/mol
InChI Key: AURCIMMHIIGWGN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H16FN It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 2-fluoro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2-fluoro-5-methylphenylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentanamine derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)cyclopentan-1-amine
  • 1-(2-Methylphenyl)cyclopentan-1-amine
  • 1-(2-Chloro-5-methylphenyl)cyclopentan-1-amine

Uniqueness

1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H16FN/c1-9-4-5-11(13)10(8-9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3

InChI Key

AURCIMMHIIGWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2(CCCC2)N

Origin of Product

United States

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